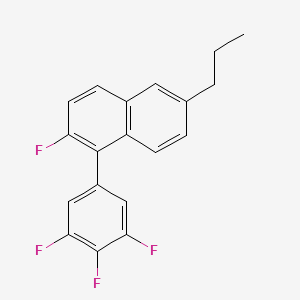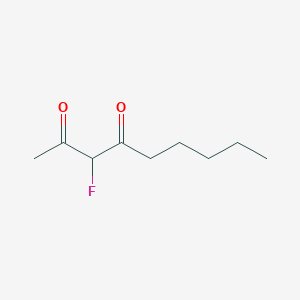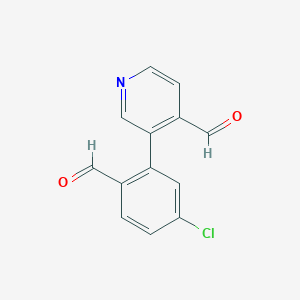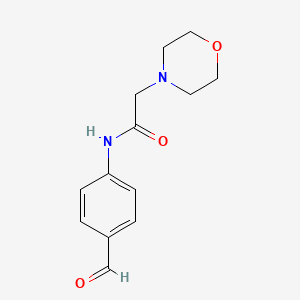
Piperazine, 1-(9-anthracenylcarbonyl)-4-(4-nitrophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1-(9-anthracenylcarbonyl)-4-(4-nitrophenyl)-: is a complex organic compound that features a piperazine ring substituted with an anthracenylcarbonyl group and a nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(9-anthracenylcarbonyl)-4-(4-nitrophenyl)- typically involves multi-step organic reactions. One common approach might include:
Formation of the Piperazine Ring: Starting with a suitable diamine and dihaloalkane to form the piperazine ring.
Anthracenylcarbonyl Substitution: Introducing the anthracenylcarbonyl group through a Friedel-Crafts acylation reaction.
Nitrophenyl Substitution: Adding the nitrophenyl group via a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Piperazine, 1-(9-anthracenylcarbonyl)-4-(4-nitrophenyl)-: can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The anthracenylcarbonyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles like acyl chlorides or sulfonyl chlorides under acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitrophenyl group would yield an aminophenyl derivative.
Aplicaciones Científicas De Investigación
Piperazine, 1-(9-anthracenylcarbonyl)-4-(4-nitrophenyl)-:
Chemistry: Used as a building block for more complex molecules in organic synthesis.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of Piperazine, 1-(9-anthracenylcarbonyl)-4-(4-nitrophenyl)- would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways or metabolic pathways.
Comparación Con Compuestos Similares
Piperazine, 1-(9-anthracenylcarbonyl)-4-(4-nitrophenyl)-: can be compared with other substituted piperazines, such as:
Piperazine, 1-(4-nitrophenyl)-4-(2,4-dinitrophenyl)-: Similar in having nitrophenyl groups but different in the substitution pattern.
Piperazine, 1-(9-anthracenylcarbonyl)-4-(2,4-dichlorophenyl)-: Similar in having an anthracenylcarbonyl group but different in the phenyl substitution.
The uniqueness of Piperazine, 1-(9-anthracenylcarbonyl)-4-(4-nitrophenyl)- lies in its specific combination of substituents, which can impart distinct chemical and biological properties.
Propiedades
Número CAS |
647854-29-3 |
|---|---|
Fórmula molecular |
C25H21N3O3 |
Peso molecular |
411.5 g/mol |
Nombre IUPAC |
anthracen-9-yl-[4-(4-nitrophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C25H21N3O3/c29-25(24-22-7-3-1-5-18(22)17-19-6-2-4-8-23(19)24)27-15-13-26(14-16-27)20-9-11-21(12-10-20)28(30)31/h1-12,17H,13-16H2 |
Clave InChI |
LQMRAFTWPHIAFJ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=C4C=CC=CC4=CC5=CC=CC=C53 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-Aminopiperidin-1-yl){1-[(pyridin-4-yl)methyl]piperidin-4-yl}methanone](/img/structure/B12613097.png)
![4-{5-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]furan-2-yl}butan-2-one](/img/structure/B12613101.png)
![Methyl [(3-aminopropoxy)(hydroxy)phosphoryl]acetate](/img/structure/B12613105.png)
![3-{2-[(2H-1,3-Benzodioxol-5-yl)oxy]acetamido}benzoic acid](/img/structure/B12613112.png)
![1-{5-[(4-Methoxyphenyl)methoxy]pyridin-2(1H)-ylidene}-1-nitrosomethanamine](/img/structure/B12613117.png)
![(3beta)-3-[[(2e)-3-(4-Chlorophenyl)-1-oxo-2-propenyl]oxy]-olean-12-en-28-oic acid](/img/structure/B12613136.png)


![1-[(2,6-Dimethylphenyl)methyl]-4-(2-phenylethyl)piperazine](/img/structure/B12613157.png)



![Benzenamine, N-[1-(6-methoxy-2-naphthalenyl)ethylidene]-](/img/structure/B12613180.png)

